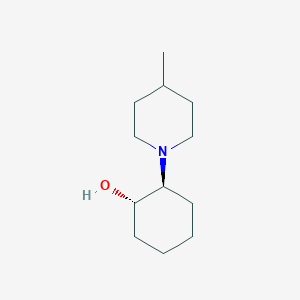

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol

Description

(1S,2S)-2-(4-Methylpiperidin-1-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a 4-methylpiperidin-1-yl substituent at the 2-position of the cyclohexane ring. Its stereochemistry at the 1- and 2-positions (both S-configuration) is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-10-6-8-13(9-7-10)11-4-2-3-5-12(11)14/h10-12,14H,2-9H2,1H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLERZJFQDSMEON-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)[C@H]2CCCC[C@@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and 4-methylpiperidine.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

Reaction Mechanism: The cyclohexanone undergoes nucleophilic addition with 4-methylpiperidine, followed by reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Catalysts: Employing catalysts to enhance the reaction rate and yield.

Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Research Findings and Gaps

- Catalytic Potential: The piperidine moiety in the target compound may offer advantages over dimethylamino analogs in catalysis due to its larger size and conformational flexibility, though direct evidence is lacking .

- Pharmacological Gaps: No explicit data on the target compound’s bioactivity are available in the evidence. However, structural parallels to Tramadol suggest possible central nervous system activity, warranting further study .

Biological Activity

(1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical formula for (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol is . Its structural representation includes a cyclohexane ring substituted with a hydroxyl group and a 4-methylpiperidine moiety. The stereochemistry at the 1 and 2 positions is crucial for its biological activity.

Biological Activity Overview

Research has indicated that (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol exhibits various biological activities, particularly in the realm of neuropharmacology. The compound has been studied for its effects on neurotransmitter systems, particularly its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibition of Acetylcholinesterase

A significant area of research focuses on the inhibition of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Compounds that inhibit AChE can have therapeutic implications for conditions like Alzheimer's disease. The IC50 value for (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol has been reported to be around 0.22 µM, indicating potent inhibitory activity against AChE .

Inhibition of Butyrylcholinesterase

Similar studies have shown that this compound also inhibits BChE, with an IC50 value of approximately 0.42 µM. This dual inhibition profile suggests potential utility in treating cognitive disorders associated with cholinergic dysfunction .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol:

- Neuroprotective Effects : Research demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involves modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

- Behavioral Studies : Animal models treated with this compound exhibited improved cognitive function in tasks assessing memory and learning, correlating with its biochemical inhibition of cholinesterases.

- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of (1S,2S)-2-(4-methylpiperidin-1-yl)cyclohexan-1-ol to AChE and BChE active sites. These studies suggest that the compound fits well into the enzyme's catalytic pocket, facilitating effective inhibition .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.